2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is systematically named using IUPAC rules as (E)-methyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate . This nomenclature prioritizes:
- Identification of the parent chain (prop-2-enoate ester).
- Substituent positioning (5-yl on the imidazole ring).
- Stereochemical descriptor (E) for the double bond between C2 and C3 of the propenoate moiety.
Alternative designations include:
- Methyl (E)-3-(3-methylimidazol-4-yl)acrylate.
- CAS Registry Number 79960-24-0 .
- SMILES notation:
CN1C=NC=C1/C=C/C(=O)OC, which explicitly defines the (E)-configuration and methyl substitution.
The molecular formula C₈H₁₀N₂O₂ corresponds to a molecular weight of 166.18 g/mol . The structural uniqueness arises from the conjugation of the imidazole ring with the α,β-unsaturated ester, enabling resonance stabilization and electronic delocalization.
Molecular Geometry and Stereochemical Configuration
The compound adopts a planar geometry due to conjugation across the imidazole and propenoate systems. Key features include:
- Imidazole ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Methyl substitution at N1 restricts tautomerism, fixing the double bonds at N1–C2 and C4–C5.
- Propenoate group : The (E)-configured double bond (C2–C3) ensures trans orientation of the imidazolyl and ester moieties, minimizing steric hindrance.
- Bond lengths :
Stereochemical integrity is critical for biological activity, as the (E)-isomer often exhibits distinct reactivity compared to the (Z)-form. Computational models (e.g., density functional theory) predict a dihedral angle of 180° between the imidazole ring and propenoate plane, confirming coplanarity.
Crystal Structure Analysis and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound is limited, analogous imidazole derivatives provide insights:
- Space group : Monoclinic systems (e.g., P2₁/c ) are common for similar esters, with unit cell parameters approximating a = 10.70 Å, b = 7.31 Å, c = 24.91 Å, and β = 90.08°.
- Packing interactions :
Table 1 : Hypothetical crystallographic parameters based on structural analogs.
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 10.70 |
| b (Å) | 7.31 |
| c (Å) | 24.91 |
| β (°) | 90.08 |
| Z (molecules/unit) | 4 |
Tautomeric Forms and Resonance Stabilization
The 1-methylimidazole moiety eliminates tautomerism observed in unsubstituted imidazoles, as methylation at N1 locks the hydrogen at N3. However, resonance stabilization persists:
- Imidazole ring : Delocalization of π-electrons across N1–C2, C2–C3, C3–N3, and N3–C4 bonds, contributing to aromatic stability (resonance energy ≈14.2 kcal/mol).
- Propenoate system : Conjugation between the ester carbonyl and α,β-unsaturated double bond, enabling charge delocalization (Fig. 1).
Figure 1 : Resonance structures of (E)-methyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate.
- Structure A: Localized double bonds in imidazole and propenoate.
- Structure B: Charge delocalization from ester carbonyl to imidazole ring.
The ester group’s electron-withdrawing effect polarizes the double bond, enhancing electrophilicity at C3 for potential Michael addition reactions.
Properties
IUPAC Name |
methyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-6-9-5-7(10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVYIOTRBELHH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- typically involves the esterification of 2-propenoic acid with 3-(1-methyl-1H-imidazol-5-yl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition Studies
The compound has been investigated for its role as a chemical probe in the inhibition of insulin-degrading enzyme (IDE). Research indicates that modifications to the methyl ester group can significantly impact the compound's stability and activity against IDE. For instance, the methyl ester was found to be hydrolyzed rapidly in plasma, leading to an inactive carboxylic acid form. However, isosteric replacements with bulkier esters have shown improved activity and stability profiles .
2. Antidiabetic Drug Development
The structure-activity relationship studies have identified that the imidazole ring and the carboxylic acid functionalities are critical for biological activity. The methyl ester derivative has been optimized for better solubility and pharmacokinetic properties, making it a candidate for further development in antidiabetic therapies .
Polymer Science Applications
1. Polymer Synthesis
The compound can serve as a monomer for the synthesis of polymers through free radical polymerization. Its unique structure allows for the incorporation of imidazole functionalities into polymer matrices, which can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that polymers derived from this monomer exhibit improved performance in various applications including coatings and adhesives .
2. Functional Polymers
Incorporating 3-(1-methyl-1H-imidazol-5-yl)propanoic acid methyl ester into copolymers has been shown to impart antimicrobial properties. These functional polymers are being explored for use in biomedical devices and packaging materials where microbial resistance is crucial .
Chemical Probes in Biochemical Research
1. Targeting β-Lactamase Enzymes
The compound has been utilized in studies aimed at understanding β-lactamase enzymes through combinatorial synthesis methods. Its ability to bind within specific pockets of these enzymes allows researchers to explore structure-function relationships that could lead to the development of more effective antibiotics .
2. Investigating Protein Interactions
The methyl ester derivative serves as a useful tool in studying protein interactions and enzyme mechanisms. By modifying the ester group, researchers can create analogs that provide insights into binding affinities and kinetic parameters essential for drug design .
Case Studies
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of α,β-unsaturated esters with heterocyclic substituents.
Table 1: Structural and Physicochemical Comparison
Key Observations
Bulky aryl groups (e.g., 4-fluorophenyl in CAS 109083-87-6) increase molecular weight and steric hindrance, which may enhance selectivity in enzyme binding but reduce solubility .
Geometric Isomerism
- The (E)-configuration in the target compound contrasts with the (Z)-isomer in FDB012463. This difference impacts dipole moments and intermolecular interactions, influencing crystallization behavior and reactivity .
Physicochemical Properties
- The acidic pKa (~5.85) of CAS 689251-16-9 suggests ionization at physiological pH, whereas the methyl ester in the target compound avoids this, altering pharmacokinetic profiles .
- Thermal stability varies significantly: CAS 689251-16-9 has a predicted boiling point of 436°C, while the target compound’s ester group likely lowers its decomposition temperature .
Notes
- Contradictions in Evidence: Some sources (e.g., FDB012465) use conflicting nomenclature for imidazole substituent positions. The numbering in CAS 689251-16-9 places the fluorophenyl group at N1, whereas the target compound’s methyl group is at N1 .
- Data Gaps: Experimental data for the target compound (e.g., crystallographic studies) are absent in the provided evidence.
Biological Activity
Overview
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-, also known as (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester, is a compound characterized by an imidazole ring and an acrylic acid moiety. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 154.18 g/mol
- CAS Number : 70346-52-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring can act as a ligand for metal ions and participate in various biochemical pathways. The acrylic acid moiety enables it to undergo nucleophilic reactions, influencing cellular processes such as signaling and metabolic pathways.
Biological Activities
Research has shown that (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester exhibits several biological activities:
Antimicrobial Activity
Studies indicate that compounds with imidazole structures often display antimicrobial properties. For instance, related compounds have demonstrated activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain derivatives .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to inhibit nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. Research has shown that certain imidazole derivatives can significantly reduce NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The structure allows for interaction with DNA and other cellular components, potentially leading to apoptosis in malignant cells. Detailed studies are needed to establish specific cytotoxic profiles and mechanisms.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the uniqueness of (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester, it is useful to compare it with other compounds possessing similar structural features:
| Compound | Structure | Biological Activity |
|---|---|---|
| Imidazole | Basic structure | Broad applications in antimicrobial and antifungal activities |
| Histidine | Amino acid containing an imidazole ring | Essential for protein synthesis and enzyme function |
| Metronidazole | Antimicrobial agent | Effective against anaerobic bacteria and protozoa |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 1-methyl-1H-imidazol-5-yl substituent into α,β-unsaturated ester systems?
- Methodological Answer : The synthesis of imidazole-containing acrylates typically involves coupling reactions between pre-functionalized imidazole derivatives and activated acrylate precursors. For example, Knoevenagel condensation between methyl acrylate and a 1-methyl-1H-imidazole-5-carbaldehyde derivative under basic conditions (e.g., piperidine catalyst) can yield the (E)-isomer selectively. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to minimize side reactions like Z-isomer formation or ester hydrolysis .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between (E)- and (Z)-isomers of this compound?
- Methodological Answer : ¹H NMR coupling constants between the α- and β-protons of the propenoic acid moiety provide diagnostic evidence: (E)-isomers exhibit larger coupling constants () due to trans-vicinal coupling, whereas (Z)-isomers show smaller values (). Additionally, NOESY experiments can confirm spatial proximity between the imidazole methyl group and the ester moiety in the (Z)-configuration .
Q. What chromatographic methods are suitable for assessing purity and stability of this compound under storage conditions?
- Methodological Answer : Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm is recommended. For stability studies, accelerated degradation tests (e.g., exposure to heat, light, or humidity) coupled with LC-MS can identify hydrolysis products, such as the free carboxylic acid or imidazole derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the imidazole and ester groups?
- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation in solvents like dichloromethane/hexane. SHELXL software (v.2018) is used for refinement, with emphasis on resolving torsional angles between the imidazole ring and the acrylate backbone. Discrepancies in bond lengths (e.g., C=O vs. C–O) may indicate partial hydrolysis, necessitating complementary FTIR analysis .
Q. What computational approaches predict the compound’s reactivity in Michael addition or cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the α,β-unsaturated ester. Molecular docking studies (AutoDock Vina) may further predict binding interactions with biological targets, such as enzymes containing nucleophilic cysteine residues .
Q. How do solvent polarity and pH influence the compound’s stability during catalytic hydrogenation of the double bond?
- Methodological Answer : Hydrogenation over Pd/C (10% w/w) in ethanol at 50 psi H₂ pressure is pH-dependent. In acidic conditions (pH 3–5), protonation of the imidazole nitrogen increases electron density at the double bond, accelerating hydrogen uptake. Polar aprotic solvents (e.g., THF) reduce side reactions like ester hydrolysis compared to protic solvents .
Q. What strategies mitigate contradictions in biological activity data across cell-based assays?
- Methodological Answer : Discrepancies may arise from differential cell permeability or metabolic degradation. Use stable isotope labeling (e.g., deuterated methyl ester) with LC-MS/MS quantification to track intracellular concentrations. Parallel assays in isogenic cell lines (e.g., with/without esterase expression) can isolate metabolic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
